Palmatine chloride hydrate

Vue d'ensemble

Description

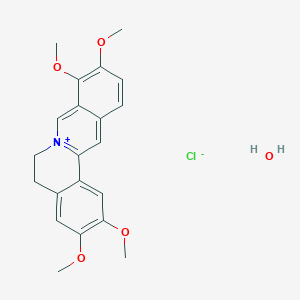

Palmatine chloride hydrate (C₂₁H₂₂ClNO₄·xH₂O, CAS 171869-95-7) is an isoquinoline alkaloid derived from plants such as Tinospora cordifolia and Mahonia manipurensis. It exists as a hygroscopic hydrochloride salt with a molecular weight of 387.86 g/mol and a melting point of 206–207°C (decomposition). Its purity in commercial preparations is typically ≥96%, and it is soluble in hot water and alcohol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Palmatine chloride monohydrate can be synthesized using berberine as a raw material. The improved synthetic method involves several steps, including demethylation and methylation reactions, resulting in a high yield of palmatine chloride monohydrate .

Industrial Production Methods: Industrial production of palmatine chloride monohydrate typically involves extraction from natural sources such as Fibraurea recisa. The extraction process includes drying the plant material, followed by solvent extraction using methanol or ethanol. The extract is then purified using column chromatography to obtain high-purity palmatine chloride monohydrate .

Analyse Des Réactions Chimiques

Binding to Proteins

Palmatine chloride hydrate exhibits static quenching when interacting with proteins like bovine hemoglobin (BHb) and human serum albumin (HSA) :

| Protein | Binding Constant (Kₐ) | Binding Sites (n) | Primary Interaction Force | Distance (r) | Reference |

|---|---|---|---|---|---|

| BHb | ~10⁴ L/mol | ~1 | Electrostatic forces | 2.44 nm | |

| HSA | 5.44 × 10⁴ L/mol | 1 | Electrostatic/Hydrophobic | 2.91 nm |

-

Mechanism : The interaction alters protein conformation, reducing α-helical content in HSA by ~25% at a 5:1 molar ratio .

-

Thermodynamics : Binding is exothermic (ΔH = −23.4 kJ/mol) and entropy-driven (ΔS = +12.4 J/mol·K) .

DNA Binding

Palmatine intercalates into AT-rich DNA regions via:

-

Non-covalent interactions : Electrostatic and π-π stacking forces dominate.

-

Binding affinity : ~10⁵ L/mol, with a preference for AT base pairs over GC .

Reactivity with Metal Ions

Palmatine’s interaction with metal ions modulates its biochemical activity:

| Metal Ion | Effect on BHb-PMT System | Reference |

|---|---|---|

| Ca²⁺, Mg²⁺ | Stabilize binding via electrostatic bridges | |

| Fe³⁺, Cu²⁺ | Induce conformational changes in BHb | |

| Zn²⁺, Co²⁺ | Reduce binding affinity by 30–50% |

Degradation and Stability

Applications De Recherche Scientifique

Chemical Properties and Structure

Palmatine chloride hydrate has the chemical formula CHClNO·HO and is known for its hygroscopic nature, which can impact its stability and solubility. The compound is primarily recognized for its role as an alkaloid standard in analytical chemistry and its therapeutic effects in various medical applications.

Pharmaceutical Applications

-

Anticancer Activity

- Palmatine has been shown to inhibit the growth and invasion of prostate cancer cells by modulating pathways associated with cell survival and proliferation, such as FLIP and NF-κB activation. Studies indicate a reduction in tumor growth in animal models, highlighting its potential as a therapeutic agent against cancer .

- Antioxidant Properties

- Anti-inflammatory Effects

- Analytical Reagent

Formulation Studies

- Co-crystallization Techniques

- Salt Formation

Case Studies

Mécanisme D'action

Palmatine chloride monohydrate exerts its effects through multiple mechanisms:

Antimicrobial Action: It inhibits bacterial DNA synthesis and disrupts cell membrane integrity.

Anti-inflammatory Action: Palmatine chloride monohydrate modulates the immune response by enhancing leukocyte phagocytosis and reducing pro-inflammatory cytokine production.

Anti-cancer Action: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation

Comparaison Avec Des Composés Similaires

Pharmacological Activities :

- Anticancer Effects: Palmatine inhibits prostate cancer cell proliferation (e.g., C4-2B and DU145) by suppressing phosphorylated ribosomal protein S6 (prpS6), NF-κB transcriptional activity, and c-FLIP expression . Structural modifications, such as 13-n-octyl substitution, enhance cytotoxicity, achieving IC₅₀ values as low as 0.02 μM in hepatocellular carcinoma cells .

- Neuroactive Properties : Reduces dopamine and serotonin metabolites in animal models, demonstrating antidepressant-like effects in forced-swim and tail-suspension tests .

- Antimicrobial and Antioxidant Activity : Inhibits Helicobacter pylori growth and scavenges free radicals .

Structural and Physicochemical Properties

Key Observations :

- Hygroscopicity-Solubility Trade-off : Both palmatine and berberine chloride salts exhibit high solubility but significant hygroscopicity. Co-crystals (e.g., palmatine-gallic acid) reduce moisture sensitivity by 7–10% but decrease aqueous solubility .

- Structural Modifications : 13-n-alkyl derivatives of palmatine (e.g., 13-n-octyl palmatine) show 10–100× higher cytotoxicity than parent compounds .

Pharmacological and Therapeutic Profiles

Mechanistic Differences :

- Palmatine uniquely targets prpS6/NF-κB pathways in prostate cancer, while berberine acts via metabolic regulators like AMPK .

- Jatrorrhizine shows potent soluble epoxide hydrolase (sEH) inhibition, a target less explored for palmatine .

Stability and Formulation Challenges

- Palmatine vs. Berberine : Both form hydrates (e.g., berberine chloride dihydrate) under high humidity. Co-crystallization with citric acid or lactic acid improves berberine’s stability by engaging chloride in hydrogen bonding, a strategy less explored for palmatine .

- Novel Salt Forms: Palmatine sulfosalicyate reduces hygroscopicity by 7% but requires solubility-enhancing formulations for therapeutic use .

Activité Biologique

Palmatine chloride hydrate, a quaternary protoberberine alkaloid, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

This compound is chemically characterized by the formula and has a molecular weight of approximately 387.86 g/mol. It appears as a yellow crystalline solid with a melting point of 206-207 °C (dec.) .

1. Antioxidant Activity

Palmatine exhibits significant antioxidant properties. In studies involving the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, palmatine demonstrated an IC50 value of 28 ppm, indicating strong free radical scavenging ability. Comparatively, fractions derived from its source plant, Fibraurea tinctoria, showed even higher antioxidant activity with IC50 values ranging from 18 to 20 ppm for various extracts .

Table 1: Antioxidant Activity of Palmatine and Extracts

| Sample | IC50 Value (ppm) |

|---|---|

| Palmatine | 28 |

| Fraction 4 | 91 |

| Methanol Extract | 18 |

| Fraction 5 | 20 |

2. Antidiabetic Effects

Research indicates that palmatine can significantly lower blood glucose levels and enhance insulin secretion in diabetic models. In STZ-induced diabetic rats, palmatine treatment resulted in decreased malondialdehyde (MDA) levels and increased enzymatic antioxidants, suggesting its role in mitigating oxidative stress associated with diabetes .

Case Study: Antidiabetic Effects in Animal Models

- Study Design : STZ-induced diabetic rats were treated with palmatine.

- Findings :

- Reduced blood glucose levels.

- Increased insulin levels.

- Improved oxidative stress markers.

3. Anticancer Properties

Palmatine has been shown to inhibit the growth and invasion of various cancer cell lines. A notable study reported that palmatine selectively inhibited prostate cancer cell proliferation without affecting non-cancerous cells . This selective toxicity suggests potential for developing targeted cancer therapies.

Table 2: Anticancer Activity of Palmatine

| Cancer Type | Effect Observed |

|---|---|

| Prostate Cancer | Inhibition of cell growth |

| Rhabdomyosarcoma | Growth inhibition observed |

Palmatine's biological effects are attributed to several mechanisms:

- Antioxidant Mechanism : Palmatine activates cellular pathways that enhance antioxidant enzyme activity, reducing oxidative damage in cells.

- Antidiabetic Mechanism : It may inhibit enzymes involved in glucose metabolism, thereby lowering blood sugar levels and improving insulin sensitivity .

- Anticancer Mechanism : The compound interferes with cell cycle progression in cancer cells, leading to apoptosis while sparing normal cells .

Q & A

Basic Research Questions

Q. How can researchers confirm the purity and identity of palmatine chloride hydrate in experimental samples?

To verify purity, use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 270 nm, comparing retention times and spectral data against certified reference standards (≥96% purity) . For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze characteristic peaks, such as the tetramethoxy groups (δ 3.8–4.0 ppm) and the isoquinoline backbone . Mass spectrometry (MS) can further validate molecular weight (387.86 g/mol) .

Q. What are the optimal solubility and storage conditions for this compound in laboratory settings?

this compound is soluble in hot water (≥60°C) and alcohols (e.g., ethanol, methanol) but has limited solubility in cold aqueous solutions . For long-term stability, store lyophilized powder at -20°C in airtight, light-protected containers to prevent degradation. Prepare working solutions fresh or aliquot and store at 4°C for short-term use (≤72 hours) .

Q. Which analytical methods are recommended for quantifying this compound in plant extracts or biological matrices?

Reverse-phase HPLC with diode-array detection (DAD) is widely used for quantification in plant extracts, using berberine or jatrorrhizine as internal standards . For biological samples (e.g., plasma, tissue homogenates), liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides higher sensitivity, with a lower limit of quantification (LLOQ) of 1 ng/mL .

Advanced Research Questions

Q. How does this compound inhibit prostate cancer cell growth and invasion mechanistically?

Palmatine suppresses NF-κB activation by inhibiting IκBα phosphorylation, reducing downstream targets like FLIP (cellular FLICE-inhibitory protein), which are critical for apoptosis resistance . In vitro, use prostate cancer cell lines (e.g., PC-3 or DU145) treated with 10–50 µM palmatine for 24–48 hours. Assess invasion via Matrigel transwell assays and validate NF-κB pathway inhibition via Western blot (p-IκBα, p65 nuclear translocation) .

Q. How can contradictory data on palmatine’s effects on neurotransmitter levels (e.g., dopamine, serotonin) be resolved?

Discrepancies may arise from differences in animal models (e.g., mice vs. rats), dosing regimens, or brain region-specific analysis. For example, palmatine reduces striatal dopamine and 5-HT in rodent models of depression at 20 mg/kg (i.p.), but these effects may not generalize to higher doses or chronic administration . Standardize protocols using microdialysis or voltammetry for real-time neurotransmitter monitoring in specific brain regions .

Q. What experimental strategies optimize the extraction of this compound from plant sources like Mahonia manipurensis?

Use a two-step extraction: (1) Soxhlet extraction with 70% ethanol (v/v) at 60°C for 6 hours, followed by (2) RP-HPLC purification using a gradient elution (acetonitrile:0.1% formic acid). Compare retention times (RT ≈ 12.5 min) and UV spectra (λmax = 270 nm) with authenticated standards . For scale-up, consider flash chromatography with silica gel and dichloromethane-methanol (9:1) as the mobile phase .

Q. How can researchers validate palmatine’s DNA-binding specificity in vitro?

Perform fluorescence quenching assays using calf thymus DNA or synthetic oligonucleotides with AT-rich sequences. Palmatine intercalates into DNA, causing hypochromicity at 340 nm. Calculate binding constants (Kb ≈ 10⁴ M⁻¹) via Stern-Volmer plots and confirm mode of interaction using ethidium bromide displacement assays .

Q. What in vivo models are appropriate for studying palmatine’s anti-ulcer and anti-Helicobacter pylori effects?

Use ethanol-induced gastric ulcer models in rats (oral palmatine at 10–30 mg/kg) to measure ulcer index and glutathione (GSH) levels . For H. pylori inhibition, conduct broth microdilution assays (MIC50 ≈ 25 µg/mL) and validate efficacy in infected gerbil models via histopathology and bacterial load quantification .

Q. Methodological Considerations

Q. How should researchers address batch-to-batch variability in this compound samples?

Include a certificate of analysis (CoA) for each batch, verifying purity (HPLC), water content (Karl Fischer titration), and residual solvents (gas chromatography). For biological assays, normalize results to a common reference standard and report inter-assay variability .

Q. What controls are essential when assessing palmatine’s antioxidant activity in cell-free systems?

Include positive controls (e.g., ascorbic acid for DPPH/ABTS radical scavenging) and negative controls (solvent-only). Measure IC50 values at 10–100 µM palmatine and account for auto-oxidation by performing time-course experiments .

Propriétés

IUPAC Name |

2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22NO4.ClH.H2O/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;;/h5-6,9-12H,7-8H2,1-4H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQNSCSNSSZUIT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047869 | |

| Record name | Palmatine chloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171869-95-7 | |

| Record name | Palmatine chloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171869957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmatine chloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride;hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALMATINE CHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMR2H7M7PK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.